3-Heptanol

Descripción

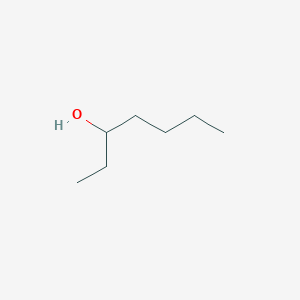

Structure

3D Structure

Propiedades

IUPAC Name |

heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSECIXORKHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862251 | |

| Record name | 3-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless oily liquid with a powerful, herbaceous odour | |

| Record name | 3-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 3-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.815-0.821 | |

| Record name | 3-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.74 [mmHg] | |

| Record name | 3-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10753 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-82-2, 40617-58-1 | |

| Record name | 3-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12YBT48HMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | xi-3-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Heptanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 3-Heptanol. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining standard experimental methodologies for its characterization.

Core Chemical and Physical Properties

This compound, a secondary alcohol, is a colorless liquid with a characteristic herbaceous odor.[1] It finds applications as a solvent, a flavoring agent, and as a building block in chemical synthesis.[1][2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₆O | [1][3][4] |

| Molecular Weight | 116.20 g/mol | [3][4][5] |

| Appearance | Colorless oily liquid | [1][6] |

| Odor | Powerful, herbaceous | [1][7] |

| Physical Property | Value (at standard conditions unless noted) | Citations |

| Density | 0.821 g/mL at 20°C; 0.818 g/mL at 25°C | [2][4][7] |

| Boiling Point | 156-162 °C at 760 mmHg; 66 °C at 20 mmHg | [2][3][4][8] |

| Melting Point | -70 °C | [4][9] |

| Refractive Index | n20/D 1.421 - 1.422 | [2][4][8] |

| Flash Point | 54.4 - 60 °C (closed cup) | [2][3] |

| Solubility in Water | 3.984 g/L at 25°C; Generally described as insoluble or slightly soluble in water. | [1][5][9] |

| Solubility in Organic Solvents | Soluble in alcohol and ether. | [1][5] |

| Vapor Pressure | 1.0 ± 0.6 mmHg at 25°C | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physical and spectroscopic properties of this compound.

Determination of Physical Properties

A logical workflow for the physical and chemical characterization of a liquid sample like this compound is presented below.

1. Boiling Point Determination (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source, and paraffin (B1166041) oil.

-

Procedure:

-

Fill the small test tube with a few milliliters of this compound.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer and immerse it in the Thiele tube containing paraffin oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.[2][8]

-

2. Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder and record the volume.

-

Measure and record the total mass of the graduated cylinder and the this compound.

-

Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder.

-

Calculate the density by dividing the mass of the this compound by its volume.[6][10]

-

3. Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent.

-

Apparatus: Test tubes, graduated cylinder, spatula, balance.

-

Procedure for Solubility in Water:

-

Add a measured volume (e.g., 1 mL) of distilled water to a test tube.

-

Add a small, known amount (e.g., 0.1 g) of this compound to the test tube.

-

Vigorously shake the test tube and observe if the this compound dissolves completely.

-

Continue adding small, known increments of this compound until it no longer dissolves to determine the saturation point.[1][11]

-

-

Procedure for Solubility in Organic Solvents:

-

Repeat the above procedure using organic solvents such as ethanol (B145695) and diethyl ether.

-

Spectroscopic Analysis

The structural elucidation of this compound is achieved through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solution is free of any solid particles by filtering it through a pipette with a cotton or glass wool plug.[12]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The chemical shifts, integration, and splitting patterns of the proton signals will help identify the different types of protons and their neighboring environments.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

The number of signals indicates the number of unique carbon environments in the molecule.[3]

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the "sandwich" in the sample holder of the IR spectrometer and acquire the spectrum.

-

The spectrum will show characteristic absorption bands for the O-H stretch of the alcohol group (broad peak around 3300 cm⁻¹) and C-H stretches of the alkyl chain (around 2850-3000 cm⁻¹).

-

3. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of a molecule.

-

Methodology (Electron Ionization - EI):

-

A small sample of this compound is introduced into the mass spectrometer, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic field.

-

-

Data Interpretation:

-

The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), providing the molecular weight.

-

The fragmentation pattern provides structural information.

-

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[2][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, away from open flames and sources of ignition.[10]

This guide provides a foundational understanding of the key chemical and physical properties of this compound and the standard experimental procedures for their determination. For more specific applications or advanced analytical techniques, further consultation of specialized literature is recommended.

References

- 1. education.com [education.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. benchchem.com [benchchem.com]

- 4. phillysim.org [phillysim.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. wjec.co.uk [wjec.co.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. webassign.net [webassign.net]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Characterization of (R/S)-3-Heptanol Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the stereoisomers of 3-Heptanol, a chiral secondary alcohol. Due to the stereospecific interactions often observed in biological systems, the ability to synthesize, separate, and characterize the individual enantiomers, (R)-3-Heptanol and (S)-3-Heptanol, is of significant importance in fields ranging from pheromone research to pharmaceutical development. This document outlines the key physical and spectroscopic properties, details experimental protocols for their synthesis and separation, and provides a framework for their comprehensive analysis.

Physicochemical and Spectroscopic Properties

A critical aspect of stereoisomer characterization is the determination of their distinct physicochemical and spectroscopic properties. While many properties of enantiomers are identical, they exhibit differences in their interaction with plane-polarized light. The following tables summarize the available quantitative data for the racemic mixture and individual enantiomers of this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 116.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 156-158 °C (at 760 mmHg) | --INVALID-LINK-- |

| Density | 0.818 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.421 | --INVALID-LINK-- |

Table 2: Stereoisomer-Specific Properties of this compound

| Property | (R)-3-Heptanol | (S)-3-Heptanol |

| Optical Rotation | ||

| Specific Rotation [α] | Not available in search results | Not available in search results |

| Odor | Earthy, mushroom | Lavender, medicinal[1] |

Experimental Protocols

The synthesis and separation of individual enantiomers are fundamental to their characterization. The following sections detail generalized yet comprehensive protocols for these procedures.

Enantioselective Synthesis

The asymmetric synthesis of a single enantiomer of this compound can be achieved through the stereoselective reduction of 3-heptanone (B90015). One common and effective method involves the use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst.

Protocol: Asymmetric Reduction of 3-Heptanone using a CBS Catalyst

-

Preparation: A flame-dried Schlenk flask is charged with the (R)- or (S)-CBS catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., argon).

-

Complex Formation: Anhydrous toluene (B28343) is added, and the solution is cooled to 0 °C. Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in toluene, 1.0 equivalent) is added slowly, and the mixture is stirred for 15 minutes to form the chiral complex.

-

Reduction: The reaction mixture is cooled to a lower temperature (e.g., -30 °C). A solution of 3-heptanone (1.0 equivalent) in anhydrous toluene is then added dropwise.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol.

-

Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., diethyl ether or ethyl acetate) and washing with brine.

-

Purification: The crude product is purified by silica (B1680970) gel chromatography to yield the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral gas chromatography or chiral high-performance liquid chromatography (HPLC).

Chiral Separation of Racemic this compound

For the separation of a racemic mixture of this compound, chiral chromatography is the method of choice. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, often requiring derivatization of the alcohol to enhance separation.

Protocol: Chiral Gas Chromatography (GC) Separation

-

Derivatization (Acetylation): To improve volatility and chiral recognition, the hydroxyl group of this compound is often derivatized, for example, by acetylation to form 3-heptyl acetate. This can be achieved by reacting the racemic this compound with acetic anhydride (B1165640) in the presence of a catalyst like iodine.[2]

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column is used. A common choice for chiral separations of alcohols and their derivatives is a column coated with a modified cyclodextrin, such as CP Chirasil-DEX CB.[2]

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 150-180 °C) at a rate of 2-5 °C/min. The optimal temperature program needs to be determined empirically.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: Flame ionization detector (FID) is commonly used.

-

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The peak areas can be used to determine the enantiomeric ratio.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

-

Column Selection: The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating a wide range of chiral compounds, including alcohols.[3]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like isopropanol (B130326) or ethanol, is commonly used. The exact ratio of the solvents needs to be optimized to achieve baseline separation. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be necessary, while for basic compounds, an amine modifier like diethylamine (B46881) (DEA) can be beneficial.[3]

-

Instrumentation: A standard HPLC system with a UV detector is typically used. If the analyte lacks a chromophore, a refractive index (RI) detector or a chiral detector (e.g., a polarimeter) can be employed.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Usually maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection: Wavelength for UV detection will depend on the derivatization agent if used.

-

-

Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical identity and structure of the this compound enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Provides information about the number and types of hydrogen atoms in the molecule. The spectra of (R)- and (S)-3-Heptanol are identical in an achiral solvent.

-

¹³C NMR (Carbon-13 NMR): Shows the number of different carbon environments. As with ¹H NMR, the spectra of the two enantiomers are identical in an achiral solvent.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~73 |

| C4 | ~39 |

| C5 | ~28 |

| C6 | ~23 |

| C7 | ~14 |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

To distinguish between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent must be used to create diastereomeric environments that will result in different chemical shifts for the corresponding nuclei of the two enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of (R)- and (S)-3-Heptanol are identical. The key characteristic absorption band for this compound is a broad peak in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectra of (R)- and (S)-3-Heptanol are identical. The molecular ion peak [M]⁺ would be observed at m/z = 116.

Logical Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the characterization of (R/S)-3-Heptanol stereoisomers.

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Workflow for the chiral separation of racemic this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature detailing the involvement of (R)- or (S)-3-Heptanol in any defined biological signaling pathways. While structurally similar compounds, such as 4-methyl-3-heptanol, are known insect pheromones, the biological activity of this compound enantiomers remains an area for further investigation.

Conclusion

The comprehensive characterization of (R/S)-3-Heptanol stereoisomers requires a combination of enantioselective synthesis or chiral separation, followed by rigorous spectroscopic and physicochemical analysis. While foundational protocols and general properties are established, a notable gap exists in the public domain regarding specific quantitative data for the individual enantiomers, particularly their optical rotation. The methodologies and workflows presented in this guide provide a robust framework for researchers to pursue the detailed characterization of these chiral molecules, which is essential for advancing their application in various scientific and industrial domains. Further research into the biological activities of the individual stereoisomers is warranted to explore their potential roles in chemical signaling and drug development.

References

3-Heptanol (CAS 589-82-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptanol, identified by the CAS number 589-82-2, is a secondary aliphatic alcohol.[1] Its chemical structure consists of a seven-carbon chain with a hydroxyl (-OH) group located on the third carbon atom.[1][2] This colorless, oily liquid possesses a powerful, herbaceous odor and a pungent, slightly bitter taste.[3][4][5] this compound is utilized as a flavoring agent, a fragrance ingredient, and a building block in the synthesis of other organic compounds.[2][3] It is also a known biotransformation product of n-heptane.[4] This technical guide provides an in-depth overview of this compound, covering its chemical and physical properties, safety information, spectroscopic data, synthesis, and common reactions.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical reactions.

| Property | Value | References |

| Molecular Formula | C₇H₁₆O | [2][6] |

| Molecular Weight | 116.20 g/mol | [7][8] |

| Appearance | Colorless, clear oily liquid | [2][3] |

| Odor | Powerful, herbaceous | [3][4][5] |

| Boiling Point | 157 °C (at 760 mmHg); 66 °C (at 20 mmHg) | [4][9] |

| Melting Point | -70 °C | [5] |

| Density | 0.821 g/mL at 20 °C; 0.818 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.421 at 20 °C | [4][7] |

| Flash Point | 60 °C (140 °F) - closed cup | [7] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [1][2] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[7] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[10] It should be stored in a well-ventilated place, away from sources of ignition.[10]

GHS Hazard Information:

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

Data sourced from Sigma-Aldrich.[7]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the different types of protons in the molecule. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear in the range of 3.4-4.5 ppm.[11]

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The carbon atom bonded to the hydroxyl group is deshielded and typically absorbs in the range of 50-80 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits a characteristic broad absorption band for the O-H stretching vibration in the region of 3300-3600 cm⁻¹.[11] A strong C-O stretching absorption is also observed near 1050 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis and Reactions

Synthesis of this compound

A common laboratory synthesis of this compound involves the Grignard reaction, followed by oxidation.[12][13] This two-step sequence is a versatile method for preparing secondary alcohols.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from a published laboratory procedure.[12]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, magnesium turnings are placed. A solution of 2-bromopentane (B28208) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (pentylmagnesium bromide).

-

Reaction with Aldehyde: After the formation of the Grignard reagent is complete, a solution of propanal in anhydrous diethyl ether is added dropwise to the reaction mixture while maintaining a controlled temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by distillation.

Synthesis of this compound via Grignard Reaction.

Typical Reactions of this compound

As a secondary alcohol, this compound can undergo several characteristic reactions, including oxidation and esterification.[2][14]

Oxidation to 3-Heptanone

The oxidation of this compound yields the corresponding ketone, 3-Heptanone.[15] This is a common transformation for secondary alcohols.

Experimental Protocol: Oxidation of this compound

This protocol describes a general procedure for the oxidation of a secondary alcohol.[15]

-

Preparation: A solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared in a round-bottom flask.

-

Addition of Oxidizing Agent: An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, is added to the solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. The resulting 3-Heptanone is then purified, typically by distillation or column chromatography.

Oxidation of this compound to 3-Heptanone.

Applications

This compound has a variety of applications in different fields:

-

Flavor and Fragrance: It is used as a flavoring agent in foods and as a fragrance ingredient in perfumes and cosmetics due to its herbal and fruity aroma.[1][3] The FDA has approved its use as a synthetic flavoring substance.[3][8]

-

Chemical Synthesis: It serves as a building block for the synthesis of other organic compounds.[4] For example, it can be used to prepare substituted pyrimidine (B1678525) derivatives and other complex molecules.[4]

-

Solvent: this compound can be used as a solvent in various applications, including the formation of microenvironments around single-walled carbon nanotubes.[4]

-

Industrial Applications: It finds use as a flotation frother and as a solvent and diluent in organic coatings.[5]

Conclusion

This compound (CAS 589-82-2) is a versatile secondary alcohol with a range of applications in the flavor, fragrance, and chemical industries. A thorough understanding of its chemical and physical properties, safety precautions, and reactivity is essential for its effective and safe use in research and development. The spectroscopic data and synthetic protocols provided in this guide serve as a valuable resource for scientists and professionals working with this compound.

References

- 1. zhishangchem.com [zhishangchem.com]

- 2. CAS 589-82-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 589-82-2 [thegoodscentscompany.com]

- 4. This compound | 589-82-2 [chemicalbook.com]

- 5. This compound CAS#: 589-82-2 [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-庚醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. fishersci.com [fishersci.com]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. dasher.wustl.edu [dasher.wustl.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. HEPTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Formula and Bonding Angles of Heptan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural characteristics of heptan-3-ol, a secondary alcohol with significance in various chemical and pharmaceutical contexts. The document details its structural formula and the spatial arrangement of its atoms, supported by quantitative data on its bonding angles.

Structural Formula of Heptan-3-ol

Heptan-3-ol is an organic compound with the chemical formula C₇H₁₆O.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with a hydroxyl (-OH) group attached to the third carbon atom.[3] This positioning of the hydroxyl group classifies it as a secondary alcohol, as the carbon atom bonded to the -OH group is also bonded to two other carbon atoms.[4] The IUPAC name for this compound is heptan-3-ol.[3]

The presence of the hydroxyl group on the third carbon atom creates a chiral center, meaning that heptan-3-ol can exist as two different stereoisomers: (R)-heptan-3-ol and (S)-heptan-3-ol.[1][5][6]

The structural formula can be represented in several ways:

-

Condensed Formula: CH₃CH₂CH(OH)CH₂CH₂CH₂CH₃[2]

-

Skeletal Structure: A zig-zag line of six connected vertices representing the carbon chain, with another line segment extending from the third carbon to an "OH" group.

Molecular Geometry and Bonding Angles

The molecular geometry of heptan-3-ol is dictated by the hybridization of its constituent atoms. The carbon atoms in the alkane chain are all sp³ hybridized, leading to a tetrahedral geometry around each carbon. The oxygen atom in the hydroxyl group is also sp³ hybridized.[4]

The bonding angles within the molecule are influenced by this hybridization and the presence of lone pairs of electrons on the oxygen atom.

-

H-C-H and C-C-C Bond Angles: The bond angles around the sp³ hybridized carbon atoms in the heptane chain are approximately the ideal tetrahedral angle of 109.5°.[7]

-

C-O-H Bond Angle: The C-O-H bond angle is slightly less than the ideal tetrahedral angle of 109.5°. This compression is due to the repulsive forces exerted by the two lone pairs of electrons on the oxygen atom, which are more diffuse and exert greater repulsion than the bonding pairs.[8][9] For secondary alcohols, this angle is typically around 104.5° to 105.4°.[7][10]

Quantitative Data Summary

The following table summarizes the key structural and bonding parameters for heptan-3-ol.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₁₆O | [1][2] |

| Molar Mass | 116.20 g/mol | [3] |

| IUPAC Name | Heptan-3-ol | [3] |

| C-C-C Bond Angle | Approximately 109.5° | General value for sp³ hybridized carbons.[7] |

| H-C-H Bond Angle | Approximately 109.5° | General value for sp³ hybridized carbons.[7] |

| C-O-H Bond Angle | Approximately 104.5° | Based on typical values for secondary alcohols.[7] |

| Hybridization of Carbons | sp³ | |

| Hybridization of Oxygen | sp³ | [4] |

Visual Representation

The following diagram illustrates the structural formula of heptan-3-ol.

Caption: Skeletal and condensed representation of the heptan-3-ol molecule.

This document is intended for informational purposes for a technical audience. While the data presented is based on established chemical principles and available literature, specific experimental values for heptan-3-ol may vary.

References

- 1. 3-Heptanol - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alcohol - Organic Compounds, Structure, Classification | Britannica [britannica.com]

- 5. (3R)-heptan-3-ol | C7H16O | CID 6993462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3S)-heptan-3-ol | C7H16O | CID 6998928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemrevise.org [chemrevise.org]

- 8. The C-O-H bond angle in alcohol is [infinitylearn.com]

- 9. Why is the `C-O-H` bond angle in alcohols slightly less than the tetrahedral angle whereas the C-O-C bond angle in ether is slightly greater? [allen.in]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to 3-Heptanol (C₇H₁₆O)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Heptanol, a secondary alcohol with significant applications in chemical synthesis and research. This document details its chemical and physical properties, synthesis protocols, and its role as a versatile building block in the development of novel chemical entities.

Core Properties of this compound

This compound, also known as ethyl n-butyl carbinol, is an organic compound with the chemical formula C₇H₁₆O.[1][2] It is a secondary alcohol where the hydroxyl group is attached to the third carbon atom of a heptane (B126788) chain.[2] This structure imparts specific solubility and reactivity characteristics that are leveraged in various scientific applications. Heptan-3-ol is recognized as a plant metabolite and is a biotransformation product of n-heptane.[2]

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Units | Source(s) |

| Molecular Formula | C₇H₁₆O | - | [1][2][3] |

| Molecular Weight | 116.20 | g/mol | [2] |

| IUPAC Name | Heptan-3-ol | - | [2] |

| CAS Number | 589-82-2 | - | [1] |

| Density | 0.818 | g/mL at 25 °C | [4] |

| Boiling Point | 156.7 | °C at 760 mmHg | [3] |

| Melting Point | -70 | °C | [4] |

| Flash Point | 54.4 | °C | [3] |

| Water Solubility | 3.984 | g/L at 25 °C | [4] |

| LogP (Octanol/Water) | 2.29 | - | [3][4] |

| Refractive Index | 1.421 | n20/D | [4] |

Synthesis of this compound: Experimental Protocol

This compound can be effectively synthesized through the catalytic hydrogenation of 3-heptanone (B90015) (ethyl n-butyl ketone).[4] A common and reliable method for this transformation involves the use of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Objective: To synthesize this compound by the reduction of 3-Heptanone.

Materials:

-

3-Heptanone (1-equivalent)

-

Methanol (or Ethanol)

-

Sodium borohydride (NaBH₄, 1.1 equivalents)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-heptanone in methanol. Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the complete addition of NaBH₄, allow the mixture to stir in the ice bath for an additional 30 minutes, followed by stirring at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate (B1201080) ester complex. Continue addition until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Perform two additional extractions of the aqueous layer with diethyl ether to maximize product recovery.

-

Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude this compound can be purified further by distillation under reduced pressure to yield the final product.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-Heptanone.

Caption: Workflow for the synthesis of this compound via reduction of 3-Heptanone.

Applications in Research and Drug Development

The utility of this compound in a professional research context is multifaceted, extending from its role as a solvent to its use as a key synthetic intermediate.

-

Synthetic Building Block: this compound serves as a precursor in the synthesis of more complex molecules. It has been utilized as a building block for creating derivatives of cyclohexanecarboxylic acid and 4-(3-adamantan-1-yl-ureido)-butyric acid, which have been investigated as inhibitors of soluble epoxide hydrolase (sEH).[4] It is also used to prepare substituted pyrimidine (B1678525) derivatives designed to target the C1 domain of protein kinase Cα (PKCα), demonstrating its relevance in designing targeted therapeutic agents.[4]

-

Specialty Solvent: Due to its specific polarity and structure, this compound can be employed as a solvent to create nonpolar microenvironments around nanomaterials, such as single-walled carbon nanotubes, for studying their photophysical properties.[4]

-

Flavor and Fragrance Industry: this compound is approved for use as a flavoring agent in food products.[2][4] It is characterized by a powerful, herbaceous odor.[4]

The role of alcohols is critical in drug discovery for modulating properties like lipophilicity and solubility. While this compound is a secondary alcohol, the broader class of alcohols is frequently used by medicinal chemists to optimize the pharmacokinetic profiles of drug candidates.[5] The use of high-purity chemical reagents like this compound is essential to ensure the efficacy, safety, and reproducibility of these synthetic processes in drug development.[6]

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[7][8] Adherence to standard laboratory safety protocols is mandatory when handling this chemical.

-

GHS Classification: Flammable liquids (Category 3), Acute oral toxicity (Category 4).[7]

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources.[7] Ground and bond containers when transferring material and use non-sparking tools.[7][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

-

First Aid: In case of skin contact, rinse with water.[8] If ingested, rinse the mouth and seek medical attention.[7][8] If inhaled, move to fresh air.[8] In case of eye contact, rinse immediately with plenty of water.[7]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before use.[7][8]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H16O | CID 11520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:589-82-2 | Chemsrc [chemsrc.com]

- 4. This compound | 589-82-2 [chemicalbook.com]

- 5. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Spectral Analysis of 3-Heptanol: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 3-Heptanol, a secondary alcohol with the molecular formula C₇H₁₆O.[1][2] The identification and characterization of such molecules are fundamental in research and development, particularly within the pharmaceutical and chemical industries. This document outlines the key spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Infrared (IR) Spectroscopy—used for the structural elucidation of this compound. Detailed experimental protocols, tabulated spectral data, and a logical workflow diagram are presented to facilitate accurate and efficient identification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For alcohols like this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation patterns, primarily α-cleavage and dehydration.[3][4][5] The molecular weight of this compound is 116.20 g/mol .[1][6]

Key Fragmentation Patterns for this compound:

-

α-Cleavage: This is the most characteristic fragmentation for alcohols, involving the breaking of the bond adjacent to the carbon bearing the hydroxyl group.[3] For this compound, this can result in two primary resonance-stabilized cations.

-

Dehydration (Loss of Water): The elimination of a water molecule (M-18) from the molecular ion can also occur, though the resulting peak may be weak.[3][4]

Table 1: Mass Spectrometry Data for this compound

| Fragmentation Process | Resulting Ion Structure | Predicted m/z | Key Diagnostic Peaks |

| Molecular Ion | [CH₃(CH₂)₃CH(OH)CH₂CH₃]⁺ | 116 | Often weak or absent in alcohols[3] |

| α-Cleavage (loss of C₄H₉) | [CH(OH)CH₂CH₃]⁺ | 73 | Major fragment |

| α-Cleavage (loss of C₂H₅) | [CH₃(CH₂)₃CH(OH)]⁺ | 87 | Major fragment |

| Dehydration | [C₇H₁₄]⁺ | 98 | Loss of H₂O (M-18) |

| Further Fragmentation | Various smaller fragments | e.g., 41, 43, 55 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.[7] this compound has seven distinct carbon atoms, and therefore, its ¹³C NMR spectrum is expected to show seven unique signals.[8]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Description |

| C1 | ~14.1 | Methyl group (CH₃) of the butyl chain |

| C2 | ~23.0 | Methylene group (CH₂) adjacent to C1 |

| C3 | ~73.5 | Carbon bearing the hydroxyl group (CH-OH) |

| C4 | ~39.2 | Methylene group (CH₂) adjacent to C3 |

| C5 | ~28.0 | Methylene group (CH₂) adjacent to C4 |

| C6 | ~29.8 | Methylene group (CH₂) of the ethyl group |

| C7 | ~10.0 | Methyl group (CH₃) of the ethyl group |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides details about the proton environments, including their connectivity through spin-spin splitting.

Table 3: ¹H NMR Spectral Data for this compound

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling with |

| -OH | Variable (typically 1-5) | Singlet (broad) | - |

| H3 (CH-OH) | ~3.5 | Multiplet | H2, H4 |

| H1 (CH₃) | ~0.9 | Triplet | H2 |

| H7 (CH₃) | ~0.9 | Triplet | H6 |

| H2, H4, H5, H6 (CH₂) | ~1.2-1.5 | Multiplet | Adjacent protons |

Note: The -OH proton signal can be broad and its chemical shift is highly dependent on concentration and solvent. Its presence can be confirmed by a "D₂O shake," which results in the disappearance of the -OH peak.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For this compound, the key absorptions are from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Appearance |

| Alcohol (-OH) | O-H stretch | 3200-3500[11] | Strong, broad[11][12] |

| Alkyl (C-H) | C-H stretch | 2850-2960[13] | Strong, sharp |

| Alcohol (C-O) | C-O stretch | 1050-1260[11] | Strong |

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or high ng/mL range.[14]

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

-

Acquisition: Introduce the sample into the instrument. The standard EI energy is 70 eV.

-

Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, and a detector records their abundance. Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.[7]

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard.[10]

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[7] For confirmation of the -OH peak, a D₂O exchange experiment can be performed.[9]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[15][16]

-

Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.[17]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7] A background spectrum of the clean salt plates or ATR crystal should be taken first.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectral Identification

The following diagram illustrates the logical workflow for the comprehensive spectral identification of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. f) The { } ^ { 13 } \mathrm { C } NMR spectra of this compound and 4-heptano.. [askfilo.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. allsubjectjournal.com [allsubjectjournal.com]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. azom.com [azom.com]

- 16. magritek.com [magritek.com]

- 17. webassign.net [webassign.net]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectrum of 3-heptanol. The document presents quantitative ¹H and ¹³C NMR data in clearly structured tables, a detailed experimental protocol for data acquisition, and a visual representation of the molecular structure and its magnetic environments. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Nuclear Magnetic Resonance Data of this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectral Data

Solvent: CDCl₃ Spectrometer Frequency: 90 MHz

| Chemical Shift (δ) [ppm] | Multiplicity | Integration (No. of Protons) | Assignment |

| 0.90 | Triplet | 3 | H-7 |

| 0.91 | Triplet | 3 | H-1 |

| 1.2-1.6 | Multiplet | 8 | H-2, H-4, H-5, H-6 |

| 1.63 | Singlet | 1 | O-H |

| 3.55 | Multiplet | 1 | H-3 |

¹³C NMR Spectral Data

Solvent: CDCl₃ Spectrometer Frequency: 22.63 MHz

| Chemical Shift (δ) [ppm] | Assignment |

| 10.0 | C-1 |

| 14.0 | C-7 |

| 19.1 | C-6 |

| 30.1 | C-2 |

| 39.2 | C-5 |

| 74.0 | C-4 |

| 74.0 | C-3 |

Experimental Protocol

The following is a representative experimental protocol for acquiring the NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations corresponding to the proton and carbon assignments in the NMR spectra.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Signature of 3-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy signature of 3-Heptanol, a secondary alcohol. The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this compound are critical. This document outlines the characteristic vibrational modes of this compound, a detailed experimental protocol for acquiring its IR spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and a logical workflow for the analysis.

Core Infrared Absorption Characteristics of this compound

The infrared spectrum of this compound is dominated by features characteristic of a secondary alcohol. The presence of a hydroxyl (-OH) group and a C-O bond, in addition to the alkyl C-H bonds, gives rise to strong, identifiable absorption bands. The key diagnostic peaks are summarized in the table below. It is important to note that the precise peak positions can vary slightly based on the sample phase (liquid vs. gas) and the presence of hydrogen bonding. In the liquid phase, which is most common for analysis, the O-H stretching band is notably broad due to these intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| ~3350 (broad) | O-H stretch | Strong | The broadness of this peak is a hallmark of hydrogen-bonded alcohols in the liquid phase. In the gas phase, a sharper peak would be observed around 3650 cm⁻¹.[1][2][3][4] |

| 2958, 2931, 2872 | C-H stretch (asymmetric & symmetric) | Strong | These absorptions are characteristic of the sp³ hybridized C-H bonds in the heptyl chain. |

| ~1465 | C-H bend (scissoring) | Medium | Corresponds to the bending vibration of the CH₂ and CH₃ groups in the molecule. |

| ~1378 | C-H bend (rocking) | Medium | Another bending vibration associated with the alkyl backbone. |

| ~1115 | C-O stretch | Strong | The position of this peak is diagnostic for a secondary alcohol, typically appearing in the 1150-1075 cm⁻¹ range.[1][5] |

| ~940 | O-H bend (out-of-plane) | Medium | A broad absorption resulting from the bending of the O-H bond. |

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy for liquid and solid samples due to its simplicity and minimal sample preparation.[6][7]

Objective: To obtain a high-quality infrared spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and dry.

-

Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This measures the absorbance of the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself.

-

Ensure the ATR crystal surface is clean and free of any contaminants.

-

Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal.[8] Only a small amount is needed to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument's software will collect the spectrum, ratio it against the previously collected background, and display the resulting absorbance or transmittance spectrum.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.[1]

-

-

Data Analysis:

-

The resulting spectrum can be analyzed to identify the characteristic absorption bands of this compound as detailed in the table above.

-

Use the software's tools to label peak positions and intensities.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe dampened with a suitable solvent like isopropanol.

-

Ensure the crystal is completely dry before the next measurement.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis of this compound using IR spectroscopy, from sample preparation to final data interpretation.

References

- 1. jasco-global.com [jasco-global.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 6. youtube.com [youtube.com]

- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass spectrometry fragmentation pattern of 3-Heptanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₇H₁₆O). The information presented herein is essential for the identification and structural elucidation of this compound in various analytical applications.

Molecular Ion of this compound

This compound has a molecular weight of 116.20 g/mol .[1][2] In electron ionization mass spectrometry, the molecular ion peak (M⁺˙) is expected at a mass-to-charge ratio (m/z) of 116. However, for many alcohols, the molecular ion peak is often weak or entirely absent due to the rapid fragmentation that occurs upon ionization.[3]

Primary Fragmentation Pathways

The fragmentation of this compound is dominated by two primary pathways: alpha-cleavage and dehydration (loss of water).[3][4]

Alpha-Cleavage

Alpha-cleavage is a characteristic fragmentation pattern for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group.[3][4] This process is favored because it results in the formation of a resonance-stabilized oxonium ion. For this compound, there are two possible alpha-cleavage pathways:

-

Loss of a Butyl Radical: Cleavage of the bond between C3 and C4 results in the loss of a butyl radical (•C₄H₉), leading to the formation of a fragment ion at m/z 59 .

-

Loss of an Ethyl Radical: Cleavage of the bond between C2 and C3 results in the loss of an ethyl radical (•C₂H₅), producing a fragment ion at m/z 87 .

Caption: Alpha-cleavage pathways of this compound.

Dehydration (Loss of Water)

Alcohols readily undergo dehydration in the mass spectrometer, leading to the elimination of a water molecule (H₂O, 18 Da).[4][5] This results in a fragment ion at m/z 98 (M-18). This process is initiated by the transfer of a hydrogen atom, typically from the gamma position, to the oxygen atom, followed by the cleavage of the C-O bond.[5]

Caption: Dehydration fragmentation pathway of this compound.

Mass Spectrum Data of this compound

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their corresponding relative intensities. The data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |

| 27 | 35.8 | [C₂H₃]⁺ | Further fragmentation |

| 29 | 59.1 | [C₂H₅]⁺ | Further fragmentation |

| 31 | 37.9 | [CH₂OH]⁺ | Rearrangement |

| 41 | 63.6 | [C₃H₅]⁺ | Further fragmentation |

| 43 | 100.0 | [C₃H₇]⁺ | Further fragmentation |

| 59 | 98.9 | [CH₃CH₂CHOH]⁺ | Alpha-cleavage |

| 70 | 33.0 | [C₅H₁₀]⁺˙ | Further fragmentation of [M-H₂O]⁺˙ |

| 87 | 17.0 | [CHOHCH₂CH₂CH₂CH₃]⁺ | Alpha-cleavage |

| 98 | 5.7 | [C₇H₁₄]⁺˙ | Dehydration (M-18) |

| 116 | Not observed | [C₇H₁₆O]⁺˙ | Molecular Ion |

Table 1: Major fragment ions and their relative intensities for this compound.

The base peak in the spectrum is observed at m/z 43, which corresponds to the propyl cation ([C₃H₇]⁺), likely formed through further fragmentation of larger ions. The most diagnostically significant peaks are at m/z 59 and 87, resulting from the two possible alpha-cleavages. The peak at m/z 98 confirms the loss of water.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS, based on common practices for volatile alcohol analysis.[6][7]

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or ethanol, at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity.

-

For unknown samples, dilute in the chosen solvent to fall within the calibrated concentration range.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent).[7]

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Injector: Split/splitless inlet.

-

Column: A polar capillary column, such as a DB-WAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for alcohol analysis.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 4 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MSD Transfer Line Temperature: 250 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 20 - 200.

Data Analysis

-

The total ion chromatogram (TIC) will be used to identify the retention time of this compound.

-

The mass spectrum corresponding to the this compound peak will be extracted and compared to a reference spectrum, such as that from the NIST library, for confirmation.

-

The fragmentation pattern will be analyzed to confirm the identity of the compound based on the characteristic ions described in this guide.

Caption: GC-MS experimental workflow for this compound analysis.

References

An In-depth Technical Guide on the Chirality and Optical Rotation of 3-Heptanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of chirality and optical rotation as they apply to the isomers of 3-heptanol. It includes detailed experimental protocols for the determination of optical activity and presents data in a clear, structured format for ease of comparison.

Introduction to Chirality and Optical Activity in this compound

This compound (C₇H₁₆O) is a secondary alcohol that possesses a chiral center at the third carbon atom.[1][2] This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃).[1] The presence of this stereocenter means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-3-heptanol and (S)-3-heptanol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[3] However, they differ in their interaction with plane-polarized light.[3] Chiral molecules are optically active, meaning they can rotate the plane of polarized light.[4] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted by (+)), while its mirror image will rotate the light by an equal magnitude in the counter-clockwise direction (levorotatory, denoted by (-)).[3][4] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.[5]

The specific rotation, [α], is a fundamental physical property of a chiral substance and is defined as the observed angle of rotation (α) at a specific temperature (T) and wavelength (λ) for a sample with a path length (l) of 1 decimeter and a concentration (c) of 1 g/mL.[3][4][6]

Quantitative Data on Optical Rotation

| Compound | Enantiomer | Specific Rotation ([α]DT) | Direction of Rotation |

| This compound (Illustrative) | (R)-3-Heptanol | - (hypothetical) | Levorotatory (-) |

| (S)-3-Heptanol | + (hypothetical) | Dextrorotatory (+) | |

| 4-Methyl-3-heptanol (B77350) | (3S,4S)-4-methyl-3-heptanol | -18.9° (c 1.1, hexane)[7] | Levorotatory (-) |

| (3R,4R)-4-methyl-3-heptanol | +23.0° (c 1.2, hexane)[7] | Dextrorotatory (+) |

Note: The magnitude of the specific rotation for the (R) and (S) enantiomers of this compound would be identical, with opposite signs. The values for 4-methyl-3-heptanol are provided from experimental data for a related chiral alcohol and are not directly transferable to this compound.[7]

Experimental Protocols: Determination of Optical Rotation via Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter. The following is a detailed methodology for determining the specific rotation of a liquid sample such as this compound.

Instrumentation and Materials

-

Polarimeter (manual or digital)

-

Polarimeter cell (sample tube), typically 1 dm (10 cm) in length

-

Sodium lamp (D-line, 589 nm) or other monochromatic light source

-

Volumetric flasks and pipettes

-

Analytical balance

-

Solvent (e.g., ethanol, chloroform, or analysis of the neat liquid if appropriate)

-

The chiral sample (e.g., an enantiomerically enriched sample of this compound)

Sample Preparation

-

Solution Preparation: Accurately weigh a known mass of the this compound isomer using an analytical balance. Dissolve the sample in a suitable achiral solvent in a volumetric flask to a known volume. The concentration is typically expressed in g/100 mL.[3] For a pure liquid sample, the density of the liquid can be used to determine the concentration.

-